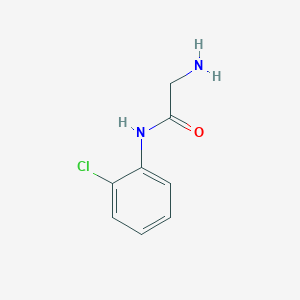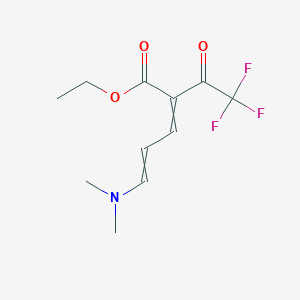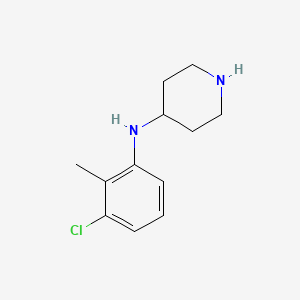![molecular formula C14H20N2O3 B15047619 2-[4-[(Boc-amino)methyl]phenyl]acetamide](/img/structure/B15047619.png)
2-[4-[(Boc-amino)methyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide is a compound that features a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide typically involves the following steps:
Protection of the amine group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.
Formation of the acetamide: The protected amine is then reacted with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide derivative. This step may require a base like pyridine to neutralize the generated acid.
Industrial Production Methods
Industrial production of 2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amine group, once deprotected, can participate in nucleophilic substitution reactions with electrophiles.
Reduction: The acetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Substitution: Various electrophiles, solvents like DCM or acetonitrile
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents
Major Products
Deprotection: 4-aminomethylphenylacetamide
Substitution: Various substituted derivatives depending on the electrophile used
Reduction: 4-aminomethylphenylethylamine
Scientific Research Applications
2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide is used in various scientific research applications, including:
Peptide Synthesis: As a protected amine, it is used in the synthesis of peptides where selective deprotection is required.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: The compound is used in the modification of biomolecules for research purposes.
Material Science: It is employed in the synthesis of functionalized polymers and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-4-aminomethylbenzoic acid
- N-tert-Butoxycarbonyl-4-aminomethylbenzylamine
- N-tert-Butoxycarbonyl-4-aminomethylphenylacetic acid
Uniqueness
2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide is unique due to its specific structure, which combines a Boc-protected amine with an acetamide group. This combination allows for selective reactions and modifications, making it highly valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-amino-2-oxoethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-11-6-4-10(5-7-11)8-12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) |
InChI Key |
FAURZCQBZNTXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15047546.png)
![benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047552.png)
![2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047553.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15047560.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B15047562.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B15047577.png)


![1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B15047587.png)
![N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine](/img/structure/B15047604.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B15047612.png)

![6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B15047625.png)
